molecular formula C19H22N4O3 B2872342 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide CAS No. 1209191-73-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide

Cat. No.: B2872342
CAS No.: 1209191-73-0
M. Wt: 354.41
InChI Key: YWHJWYSUWCRNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and oncology drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, where it can serve as a stable equivalent for ester and amide functional groups . The 1,2,4-oxadiazole ring is a key pharmacophore in numerous biologically active compounds and has been identified in research targeting a wide range of enzymes and receptors . Its incorporation into molecular structures is a common strategy in the development of novel therapeutic agents. Specifically, 1,3,4-oxadiazole analogues (a related isomer) have demonstrated significant anticancer potential through mechanisms such as the inhibition of critical enzymes including thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are pivotal for cancer cell proliferation . While the specific mechanism of action for this compound requires experimental validation, its structure aligns with those investigated for targeting such pathways. The molecular structure of this reagent integrates the 1,2,4-oxadiazole unit with a phenyl substituent and an ethanediamide (oxalamide) linker terminated with a cyclohexenyl ethyl group. This complex architecture offers multiple sites for molecular recognition and interaction with biological targets. Researchers can utilize this compound as a key intermediate or a pharmacological probe in structure-activity relationship (SAR) studies, high-throughput screening, and the development of new protease inhibitors or targeted therapies. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(20-12-11-14-7-3-1-4-8-14)19(25)21-13-16-22-17(23-26-16)15-9-5-2-6-10-15/h2,5-7,9-10H,1,3-4,8,11-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHJWYSUWCRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexene ring: Starting with cyclohexanone, the cyclohexene ring is formed through a dehydration reaction.

    Attachment of the ethyl chain: The ethyl chain is introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the cyclohexene derivative.

    Formation of the oxadiazole ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine and a carboxylic acid derivative.

    Final coupling: The final step involves coupling the cyclohexene-ethyl derivative with the oxadiazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural similarities with several classes of molecules documented in the evidence, particularly those containing 1,2,4-oxadiazoles, triazoles, and substituted amides. Below is a comparative analysis:

Compound Key Structural Features Synthetic Route Spectroscopic Data Reference
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide Ethanediamide backbone; 3-phenyl-1,2,4-oxadiazole; cyclohexene-ethyl group Not explicitly described in evidence Hypothetical IR: ~1670 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C); NMR: δ 5.3–5.5 (CH₂ groups) N/A
(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4aa) Acetamide backbone; 3-phenyl-1,2,4-oxadiazole; trifluoroacetyl group TFAA-mediated cyclization IR: 1676 cm⁻¹ (C=O); ¹H NMR: δ 8.40 (oxadiazole-CH₃), 5.46 (OCH₂)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole core; naphthyloxy group; chloro-substituted phenyl Cu-catalyzed 1,3-dipolar cycloaddition IR: 1678 cm⁻¹ (C=O); HRMS: [M+H]⁺ 393.1118
2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-benzamide Oxadiazole-thioether; dichloropyridinyl group Multi-step coupling (EDC/HOBt) Not provided; likely IR: ~1680 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–S)

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1680 cm⁻¹, consistent with oxadiazole-linked amides (e.g., 4aa : 1676 cm⁻¹) . The cyclohexene C=C stretch (~1600 cm⁻¹) would distinguish it from aromatic triazole derivatives (e.g., 6m : 1606 cm⁻¹) .
  • NMR : The ethylenediamine backbone may produce distinct CH₂ signals (δ ~5.3–5.5 ppm) similar to triazole-acetamides (e.g., 6b : δ 5.38–5.48 ppm) .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its cytotoxic properties and mechanisms of action based on available research.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H32N2O4C_{23}H_{32}N_2O_4 and a molecular weight of approximately 400.519 g/mol. The presence of the oxadiazole ring is significant, as compounds containing this moiety have been associated with various biological activities, including anticancer effects.

Cytotoxic Effects

A study evaluating the cytotoxic activity of derivatives containing the oxadiazole structure highlighted the importance of structural modifications in enhancing biological efficacy. Specifically, compounds derived from 1,3,4-oxadiazoles have demonstrated notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
3a87 ± 3.577 ± 3.3
3b86 ± 3.971 ± 3.6
3c92 ± 3.367 ± 4.1
3d 73 ± 3 29 ± 2.9
Paclitaxel5.25 - 11.037.76

The compound 3d , which features two phthalimide moieties alongside the oxadiazole structure, exhibited the highest cytotoxicity with an IC50 value of 29μM29\,\mu M against HeLa cells, indicating a promising lead for further development in anticancer therapies .

The mechanism through which oxadiazole derivatives exert their cytotoxic effects often involves interference with cellular processes such as DNA replication and repair mechanisms. The lipophilic nature of these compounds allows them to penetrate cell membranes effectively, facilitating interactions with intracellular targets.

Study on Antitumor Activity

In a comprehensive study on novel bioactive compounds featuring oxadiazole structures, researchers synthesized several derivatives and assessed their antitumor activity against a panel of cancer cell lines. One compound demonstrated an IC50 value of approximately 9.4μM9.4\,\mu M, showcasing significant potential for further exploration in cancer treatment .

Another investigation into hybrid compounds incorporating oxadiazole and phthalimide structures revealed that minor structural modifications could lead to substantial changes in biological activity, reinforcing the concept that chemical diversity is crucial for optimizing therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.